2-Methoxyethyl chloroformate
Overview
Description
2-Methoxyethyl chloroformate, also known as (2-Methoxyethoxy)carbonyl chloride, is a chemical compound with the molecular formula C4H7ClO3. It is a colorless to light yellow liquid that is sensitive to moisture. This compound is used in various chemical reactions and has applications in different fields such as chemistry, biology, medicine, and industry .
Mechanism of Action
Target of Action
2-Methoxyethyl chloroformate is a chemical compound used as a reactant in various chemical reactions . Its primary targets are the molecules it reacts with, which can vary depending on the specific reaction it is used in .
Mode of Action
The mode of action of this compound involves its interaction with other molecules in a chemical reaction . It can participate in reactions such as the preparation of N-bridged bicyclic sulfonamides, dimethoxyethyl azodicarboxylate via amidation/oxidation, and nickel-catalyzed cyanoesterification of allenes chloroformates .
Biochemical Pathways
The biochemical pathways affected by this compound depend on the specific reaction it is involved in . For example, in the preparation of N-bridged bicyclic sulfonamides, it may affect the biochemical pathways related to γ-secretase .
Pharmacokinetics
As a chemical reactant, it is typically used in controlled laboratory or industrial settings, and its bioavailability would depend on the specific conditions of its use .
Result of Action
The molecular and cellular effects of this compound’s action are the products of the chemical reactions it participates in . These can vary widely depending on the reaction, ranging from the creation of new compounds to the modification of existing ones .
Biochemical Analysis
Biochemical Properties
2-Methoxyethyl chloroformate plays a significant role in biochemical reactions, particularly in the synthesis of various chemical intermediates. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is used in the preparation of N-bridged bicyclic sulfonamides as inhibitors of γ-secretase . Additionally, it is involved in the regioselective, stereoselective, and kinetically-controlled nickel-catalyzed cyanoesterification of allenes . These interactions highlight the compound’s versatility in biochemical applications.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it is used in the preparation of amino carboxamidobenzothiazoles as Lck inhibitors . These inhibitors can modulate cell signaling pathways, leading to changes in gene expression and cellular metabolism. The compound’s impact on cellular processes underscores its importance in biochemical research.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound acts as a reactant in various biochemical reactions, such as the preparation of dimethoxyethyl azodicarboxylate via amidation/oxidation . This reaction highlights the compound’s ability to interact with enzymes and other biomolecules, leading to significant biochemical changes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. For instance, it is known to be moisture-sensitive and heat-sensitive . These properties can affect its stability and, consequently, its effectiveness in biochemical reactions. Long-term studies in in vitro or in vivo settings are essential to understand the compound’s temporal effects comprehensively.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial biochemical effects, while at higher doses, it may cause toxic or adverse effects. For example, it is used in proteomics research, and its dosage must be carefully controlled to avoid toxicity . Understanding the dosage effects is crucial for optimizing its use in biochemical research and applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It is used in the preparation of nonracemic spirooxindoles using a stereoselective three-component coupling reaction . This reaction involves multiple metabolic steps, highlighting the compound’s role in complex biochemical processes. The compound’s involvement in metabolic pathways underscores its significance in biochemical research.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biochemical activity. The compound is known to be transported and distributed efficiently, interacting with various transporters and binding proteins . These interactions influence its localization and accumulation within cells, affecting its overall biochemical activity.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within cells . Understanding its subcellular localization helps elucidate its biochemical mechanisms and effects on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methoxyethyl chloroformate can be synthesized through the reaction of 2-methoxyethanol with phosgene. The reaction typically occurs under controlled conditions to ensure safety and efficiency. The general reaction is as follows:
CH3OCH2CH2OH+COCl2→CH3OCH2CH2OCOCl+HCl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale handling of phosgene and 2-methoxyethanol. The process requires stringent safety measures due to the toxic nature of phosgene. The reaction is carried out in specialized reactors designed to contain and neutralize any hazardous by-products .
Chemical Reactions Analysis
Types of Reactions
2-Methoxyethyl chloroformate undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form carbamates and carbonates.
Hydrolysis: In the presence of water, it hydrolyzes to produce 2-methoxyethanol, carbon dioxide, and hydrogen chloride.
Common Reagents and Conditions
Amines: Reacts to form carbamates.
Alcohols: Reacts to form carbonates.
Water: Hydrolyzes to produce 2-methoxyethanol, carbon dioxide, and hydrogen chloride.
Major Products Formed
Carbamates: Formed from reactions with amines.
Carbonates: Formed from reactions with alcohols.
2-Methoxyethanol: Formed from hydrolysis
Scientific Research Applications
2-Methoxyethyl chloroformate is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of carbamates and carbonates.
Biology: It is used in the modification of biomolecules for research purposes.
Medicine: It is used in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
- Methyl chloroformate
- Ethyl chloroformate
- Isopropyl chloroformate
- Benzyl chloroformate
Uniqueness
2-Methoxyethyl chloroformate is unique due to its methoxyethyl group, which imparts different reactivity and solubility properties compared to other chloroformates. This makes it particularly useful in specific synthetic applications where these properties are advantageous .
Properties
IUPAC Name |
2-methoxyethyl carbonochloridate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClO3/c1-7-2-3-8-4(5)6/h2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDYYWMXJZWHRLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
51023-28-0 | |
Record name | Poly(oxy-1,2-ethanediyl), α-(chlorocarbonyl)-ω-methoxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51023-28-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID90211880 | |
Record name | 2-Methoxyethyl chloroformate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90211880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Alfa Aesar MSDS] | |
Record name | 2-Methoxyethyl chloroformate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19638 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
628-12-6 | |
Record name | 2-Methoxyethyl chloroformate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=628-12-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methoxyethyl chloroformate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000628126 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methoxyethyl chloroformate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90211880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methoxyethyl chloroformate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.025 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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